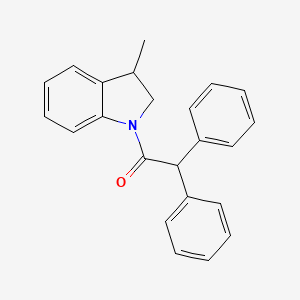![molecular formula C10H10F3IN2O B7420769 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B7420769.png)
4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring substituted with iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine typically involves the following steps:
Formation of the Pyridine Ring:
Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodine or trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine involves its interaction with molecular targets, such as enzymes or receptors. The iodine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]morpholine: Similar structure with bromine instead of iodine.
4-[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]morpholine: Chlorine substitution instead of iodine.
4-[3-Fluoro-6-(trifluoromethyl)pyridin-2-yl]morpholine: Fluorine substitution instead of iodine.
Uniqueness
The presence of the iodine atom in 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine imparts unique reactivity and properties compared to its halogen-substituted analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
4-[3-iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IN2O/c11-10(12,13)8-2-1-7(14)9(15-8)16-3-5-17-6-4-16/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUXKLOTMZSFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7420692.png)
![6-methoxy-3-methyl-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]quinoxalin-2-amine](/img/structure/B7420712.png)
![9-oxo-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylbicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7420720.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-6-methoxy-3-methylquinoxalin-2-amine](/img/structure/B7420725.png)
![N-[4-(carbamoylamino)phenyl]-5-methyl-1,2-benzothiazole-3-carboxamide](/img/structure/B7420726.png)
![N-[1-(4-methoxyphenyl)piperidin-4-yl]-7-methyl-1-benzofuran-2-carboxamide](/img/structure/B7420729.png)
![2-(4-cyanoanilino)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethylacetamide](/img/structure/B7420739.png)
![5-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-N-(2-pyridin-2-ylethyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine](/img/structure/B7420746.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-imine](/img/structure/B7420752.png)
![Ethyl 2-[2-(2-thiophen-2-ylethylcarbamoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B7420758.png)
![2-[2-(5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl)-2-oxoethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7420763.png)
![1-[2-fluoro-4-[[[2-(trifluoromethyl)-7H-purin-6-yl]amino]methyl]phenyl]piperidin-4-ol](/img/structure/B7420766.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-imine](/img/structure/B7420773.png)

